![molecular formula C12H15ClN2O B2499513 N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine CAS No. 68726-76-1](/img/structure/B2499513.png)
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine
Overview
Description
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine is a chemical compound with the molecular formula C12H15ClN2O It is also known by its IUPAC name, 1-(4-chlorobenzyl)-4-piperidinone oxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-one, followed by the formation of the oxime. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The oxime formation is usually carried out in the presence of hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antioxidant Activity
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine has been investigated for its potential antioxidant properties. Studies indicate that compounds with hydroxylamine functional groups can scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive bacteria suggests potential applications in developing new antibiotics.
Neuroprotective Effects
The piperidine structure is associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Initial studies suggest that it may modulate neurotransmitter levels and protect neuronal cells from apoptosis.
Anti-inflammatory Potential
Preliminary findings indicate that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antioxidant Activity
A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines. The mechanism involved the upregulation of antioxidant enzymes, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
Case Study 3: Neuroprotection
Research involving neuroblastoma cell lines showed that treatment with this compound resulted in a significant decrease in cell death induced by glutamate toxicity. This suggests that the compound may protect neurons from excitotoxic damage.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include modulation of signal transduction pathways and alteration of cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Compounds with interesting pharmaceutical and biological activities.
Uniqueness
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds.
Biological Activity
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activities, including antibacterial, enzyme inhibition, and other pharmacological effects, based on diverse sources of research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxylamine group and a 4-chlorobenzyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C13H16ClN2O
- Molecular Weight : 250.73 g/mol
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. In studies involving synthesized derivatives, moderate to strong activity was observed against various bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may be effective against specific pathogens, making it a candidate for further development as an antibacterial agent .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in various therapeutic areas.
Enzyme | Inhibition Activity |
---|---|
Urease | Strong |
Acetylcholinesterase | Strong |
The IC50 values for these activities were reported as follows:
- Urease : IC50 values ranging from 2.14 ± 0.003 to lower values for highly active derivatives.
- AChE : Similar strong inhibitory profiles were observed .
Other Pharmacological Activities
In addition to antibacterial and enzyme inhibition, compounds with similar structures have been investigated for a range of other biological activities:
- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Hypoglycemic Effects : Certain piperidine derivatives are noted for their ability to manage blood glucose levels.
- Anti-inflammatory : Activity against inflammation has also been reported in related compounds .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities through in vitro assays. The results indicated that modifications on the piperidine ring significantly affected their antibacterial and enzyme inhibitory properties .
- Computational Studies : Computational docking studies have elucidated the interactions of these compounds with target enzymes, providing insights into their mechanisms of action. These studies help predict the efficacy of new derivatives based on structural modifications .
- Comparative Studies : Comparative analyses with other known antibacterial agents showed that certain derivatives of this compound could outperform existing treatments against specific bacterial strains, highlighting its potential therapeutic applications .
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKQQCHCHAFXGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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